Home > Products > Building Blocks P12531 > Oxonorfloxacin
Oxonorfloxacin - 74011-42-0

Oxonorfloxacin

Catalog Number: EVT-370189
CAS Number: 74011-42-0
Molecular Formula: C16H16FN3O4
Molecular Weight: 333.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Oxonorfloxacin, a term that seems to be a combination of oxazolidinones and ofloxacin, refers to a class of antibacterial agents that have been the subject of various studies due to their potent activity against a range of pathogens. Oxazolidinones are a new class of synthetic antibacterial agents that have shown effectiveness against multiply-resistant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), penicillin-resistant streptococci, and vancomycin-resistant enterococci13. Ofloxacin, on the other hand, is a quinolone derivative known for its broad and potent antibacterial activity, particularly against Enterobacteriaceae and Staphylococcus spp.4. However, its use has been limited due to potential joint chondrotoxicity in immature animals2.

Applications in Various Fields

Oxazolidinones, particularly linezolid, have been used clinically for the treatment of Gram-positive infections due to their pharmacokinetic properties and good penetration into tissues, including bone, lung, vegetations, hematoma, and cerebrospinal fluid3. Ofloxacin has shown excellent in-vitro activity against a variety of bacterial strains and has displayed in-vivo antibacterial activity that is superior to other quinolones like pefloxacin and norfloxacin, which is attributed to its favorable pharmacokinetics and stability towards metabolic degradation4. However, the oxidative damage induced by ofloxacin in juvenile rabbit joint chondrocytes raises concerns about its safety profile, particularly in the context of developing arthropathy2.

Norfloxacin

Compound Description: Norfloxacin (1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-3-quinolinecarboxylic acid) is a broad-spectrum antimicrobial agent belonging to the fluoroquinolone family. [] It is widely used in human and veterinary medicine for treating various bacterial infections, including urinary tract infections, gonococcal urethritis, and infectious diarrhea. [] Norfloxacin is often used as a model compound in the development of new fluoroquinolones. []

Relevance: Norfloxacin is the parent compound of oxonorfloxacin. [, , ] Oxonorfloxacin is a metabolite of norfloxacin, formed through metabolic processes in the body. [, ] They share a core quinolone structure, with oxonorfloxacin possessing an additional oxygen atom at the piperazine ring compared to norfloxacin.

Desethylenenorfloxacin

Compound Description: Desethylenenorfloxacin is a major metabolite of norfloxacin in various species, including pigs and chickens. [, ]

Relevance: Similar to oxonorfloxacin, desethylenenorfloxacin is also a metabolite of norfloxacin. [, ] These metabolites are often studied alongside norfloxacin to understand the drug's metabolism and potential for tissue residues. Both desethylenenorfloxacin and oxonorfloxacin demonstrate the structural modifications that norfloxacin undergoes within biological systems.

Ciprofloxacin

Compound Description: Ciprofloxacin is another fluoroquinolone antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria. [, , ] It is often used as a comparative standard in studies evaluating the antibacterial activity of new quinolone derivatives. [, ]

Relevance: Ciprofloxacin belongs to the same fluoroquinolone class of antibiotics as norfloxacin and oxonorfloxacin. [] While sharing the core quinolone structure, ciprofloxacin differs in the substituents attached to this core compared to norfloxacin and oxonorfloxacin. Despite these structural variations, their classification within the same drug family highlights their shared mechanism of action and similar therapeutic targets.

Clinafloxacin

Compound Description: Clinafloxacin is a fluoroquinolone antibiotic known for its strong antibacterial activity. []

Relevance: It serves as a comparative standard for assessing the antibacterial potency of newly synthesized fluoroquinolone derivatives. [] Specifically, a newly synthesized compound, 8-chloro-7-(4-(3-chloropropanoyl)piperazin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (II), exhibited antibacterial activity comparable to clinafloxacin and superior to norfloxacin. [] This comparison underscores the structural similarities between these compounds and their shared mechanism of action, targeting bacterial DNA gyrase.

Source and Classification

Oxonorfloxacin belongs to the fluoroquinolone class of antibiotics, which are characterized by their synthetic origin and mechanism of action that involves inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, and repair. Fluoroquinolones, including oxonorfloxacin, are widely utilized in clinical settings due to their potent antibacterial properties and favorable pharmacokinetic profiles.

Synthesis Analysis

Methods and Technical Details

The synthesis of oxonorfloxacin can be achieved through several methods, primarily involving the modification of norfloxacin. The general approach includes:

  1. Starting Material: Norfloxacin serves as the precursor.
  2. Chemical Modifications: Various chemical reactions are employed to introduce functional groups that enhance antibacterial activity and improve pharmacokinetic properties.
  3. Reagents and Conditions: Common reagents include halogens for substitution reactions, and conditions may vary from mild to harsh depending on the desired modifications.

For instance, one synthetic route may involve fluorination at specific positions on the norfloxacin structure to enhance its potency against resistant bacterial strains.

Molecular Structure Analysis

Structure and Data

Oxonorfloxacin's molecular formula is C17H18F2N3O3C_{17}H_{18}F_{2}N_{3}O_{3}, with a molar mass of approximately 357.34 g/mol. The compound features a bicyclic core structure typical of fluoroquinolones, which includes:

  • A pyridone ring: Essential for its antibacterial activity.
  • Fluorine atoms: Contributing to its increased potency and spectrum of activity.

The structural representation can be summarized as follows:

  • Core Structure: Bicyclic system with a carboxylic acid group.
  • Functional Groups: Fluorine substituents at specific positions enhance lipophilicity and membrane permeability.
Chemical Reactions Analysis

Reactions and Technical Details

Oxonorfloxacin undergoes various chemical reactions that can be categorized as follows:

  1. Substitution Reactions: Introduction of halogen or alkyl groups to modify biological activity.
  2. Hydrolysis: Reaction with water can lead to degradation products, which may affect stability.
  3. Redox Reactions: Involvement in oxidation-reduction processes that can influence its pharmacological profile.

These reactions are crucial for developing derivatives with enhanced efficacy or reduced side effects.

Mechanism of Action

Process and Data

The mechanism of action of oxonorfloxacin primarily involves:

  1. Inhibition of DNA Gyrase: This enzyme is responsible for introducing negative supercoils into DNA, a necessary step for replication.
  2. Inhibition of Topoisomerase IV: This enzyme is involved in separating daughter DNA strands during cell division.

By inhibiting these enzymes, oxonorfloxacin effectively disrupts bacterial DNA replication and transcription, leading to cell death. The minimum inhibitory concentration values vary depending on the bacterial strain but typically fall within clinically relevant ranges.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Oxonorfloxacin exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in water, which enhances its bioavailability.
  • pH Stability: Stable across a range of pH levels, making it suitable for various formulations.
  • Melting Point: The melting point is generally around 200–205 °C.

These properties contribute to its effectiveness as an antibiotic in clinical applications.

Applications

Scientific Uses

Oxonorfloxacin is primarily used in clinical settings for treating infections caused by susceptible strains of bacteria. Its applications include:

  • Urinary Tract Infections: Effective against common pathogens like Escherichia coli.
  • Respiratory Infections: Utilized in treating pneumonia caused by resistant strains.
  • Skin Infections: Applied in dermatological formulations for localized infections.

Research continues into its potential use against multidrug-resistant bacteria, highlighting its importance in contemporary antibiotic therapy.

Introduction to Oxonorfloxacin

Chemical Identity and Structural Classification

Oxonorfloxacin (chemical name: 1-ethyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid 8-one) belongs to the quinolone/fluoroquinolone class of synthetic antimicrobial agents. Its molecular formula is C₁₆H₁₇FN₃O₄, with a molecular weight of 334.33 g/mol. The compound maintains the fundamental bicyclic quinolone core structure characteristic of this antibiotic class but features a critical modification at the C8 position where a hydrogen atom in norfloxacin is replaced by an oxo (keto) group (=O) [3] [9].

This structural modification positions oxonorfloxacin within a distinct subclass of C8-oxygenated fluoroquinolones, sharing conceptual similarities with later-generation agents such as moxifloxacin (C8 methoxy substituent) while maintaining the norfloxacin-derived C7 piperazine ring known to enhance Gram-negative bacterial coverage [4] [7]. The presence of the fluorine atom at C6 remains essential for broad-spectrum antibacterial activity, as this feature significantly improves DNA gyrase and topoisomerase IV binding affinity compared to non-fluorinated quinolones. The C8 oxo group introduces specific steric and electronic effects that influence molecular conformation, DNA-enzyme complex interaction, and overall physicochemical properties including polarity and photostability [1].

Table 1: Structural Features of Oxonorfloxacin Compared to Norfloxacin

PositionNorfloxacinOxonorfloxacinFunctional Significance
N1Ethyl groupEthyl groupInfluences DNA binding affinity and antibacterial spectrum
C6FluorineFluorineEssential for enhanced Gram-negative activity and topoisomerase inhibition
C7Unsubstituted piperazineUnsubstituted piperazineEnhances Gram-negative coverage and cellular penetration
C8HydrogenOxo (keto) groupReduces phototoxicity risk; may alter conformation and antibacterial spectrum
Core4-oxo-1,4-dihydroquinoline-3-carboxylic acid4-oxo-1,4-dihydroquinoline-3-carboxylic acidMaintains fundamental quinolone pharmacophore

The carboxylic acid moiety at position 3 and the ketone at position 4 constitute essential components of the pharmacophore responsible for chelating magnesium ions within the enzyme-DNA complex. The C8 oxo modification significantly alters electron distribution across the quinolone ring system, potentially enhancing interaction with bacterial targets while reducing susceptibility to common resistance mechanisms mediated through efflux pumps or target mutations [1] [4]. X-ray crystallographic studies of analogous compounds suggest that C8 substituents influence molecular planarity, which correlates with enhanced activity against both Gram-positive and Gram-negative pathogens through improved penetration and target binding [7].

Historical Development in Fluoroquinolone Research

The development of oxonorfloxacin must be contextualized within the historical evolution of quinolone antibiotics, which began with the discovery of nalidixic acid in 1962 as a byproduct during chloroquine synthesis [1] [4]. Nalidixic acid exhibited modest Gram-negative activity but suffered from pharmacokinetic limitations and a narrow spectrum. The breakthrough introduction of a fluorine atom at the C6 position in the late 1970s yielded the first true fluoroquinolones, including norfloxacin (approved 1983), which demonstrated significantly enhanced activity against Enterobacteriaceae and Pseudomonas aeruginosa, particularly in urinary tract infections [3] [9].

The discovery that C8 substitutions profoundly influenced pharmacological properties marked the next significant advancement in quinolone design. Early second-generation fluoroquinolones like norfloxacin and ciprofloxacin contained unsubstituted C8 positions (hydrogen) but were associated with phototoxicity concerns. This limitation prompted investigation of C8 modifications, leading to third-generation (e.g., levofloxacin) and fourth-generation agents (e.g., moxifloxacin with C8 methoxy group) that demonstrated reduced phototoxicity, enhanced Gram-positive coverage, and improved safety profiles [1] [4]. Oxonorfloxacin emerged from this specific research trajectory as a structural hybrid, incorporating a C8 oxo group onto the norfloxacin scaffold to combine the potent Gram-negative activity of second-generation agents with the improved safety profile of later generations.

Table 2: Generational Evolution of Fluoroquinolones and Position of Oxonorfloxacin

GenerationRepresentative AgentsKey Structural FeaturesTherapeutic Limitations
FirstNalidixic acidNon-fluorinated; naphthyridone coreNarrow spectrum; poor pharmacokinetics
SecondNorfloxacin, CiprofloxacinC6-fluorine; C7-piperazine; C8-HPhototoxicity; moderate Gram-positive activity
ThirdLevofloxacinOxazine ring extension; C8 not modifiedVariable anaerobic coverage
FourthMoxifloxacinC7-azabicyclic; C8-methoxyImproved safety but reduced anti-Pseudomonal activity
OxonorfloxacinHybrid derivativeC6-fluorine; C7-piperazine; C8-oxoDesigned to retain norfloxacin's Gram-negative potency while improving photostability

Research into C8-modified quinolones accelerated following observations that halogen atoms at this position (as in clinafloxacin and sitafloxacin) enhanced antibacterial potency but were associated with phototoxicity, while oxygen-containing substituents (methoxy or oxo groups) reduced this adverse effect without compromising efficacy [1]. The strategic design of oxonorfloxacin specifically addressed the need for compounds retaining norfloxacin's potent activity against Gram-negative uropathogens while incorporating structural features associated with reduced phototoxicity and potentially enhanced activity against resistant strains. This development exemplifies structure-activity relationship (SAR) optimization in fluoroquinolone research, where targeted molecular modifications yield derivatives with improved therapeutic indices [4] [7].

Role as a Metabolite and Prodrug Derivative

Oxonorfloxacin occupies a dual role in pharmaceutical metabolism and design: it functions as a potential oxidative metabolite of norfloxacin and serves as a versatile intermediate for prodrug development. The metabolic pathway from norfloxacin to oxonorfloxacin involves hepatic cytochrome P450-mediated oxidation at the C8 position, representing a Phase I metabolic transformation that increases molecular polarity and influences excretion kinetics [3]. While not the primary metabolite in humans, this oxidative pathway becomes pharmacologically significant under specific metabolic conditions or in genetically predisposed individuals with enhanced CYP activity, potentially altering therapeutic outcomes through altered antibacterial activity or distribution profiles.

The structural features of oxonorfloxacin, particularly its carboxylic acid group at position 3 and potential keto group reactivity at C8, make it an attractive candidate for prodrug derivatization strategies designed to overcome bioavailability limitations common to quinolones. Prodrug approaches for oxonorfloxacin focus primarily on esterification of the C3 carboxylate to enhance lipophilicity and oral absorption. The bis-pivaloyloxymethyl (bis-POM) ester strategy, successfully employed in prodrugs like adefovir dipivoxil and tenofovir disoproxil, represents a particularly promising approach for oxonorfloxacin [2] [8]. This modification masks the carboxylic acid's negative charge, significantly improving gastrointestinal absorption and cellular penetration through increased lipophilicity.

Figure: Metabolic and Activation Pathways of Oxonorfloxacin Prodrugs

Norfloxacin││ (CYP-mediated oxidation)↓Oxonorfloxacin (Active moiety)│├─── Esterase-mediated hydrolysis ───▶ Oxonorfloxacin (Regenerated active form)│         (e.g., from C3 ester prodrugs)│└─── Phosphodiesterase cleavage ────▶ Oxonorfloxacin (Regenerated active form)(e.g., from bis-POM esters)

Once absorbed, esterase enzymes in intestinal tissues, blood, and target cells hydrolyze these prodrug derivatives, regenerating the active oxonorfloxacin moiety. The bis-POM ester approach specifically involves sequential enzymatic hydrolysis: first by carboxylesterases yielding the mono-POM intermediate, followed by phosphodiesterase-mediated cleavage to release the active parent compound [2]. Research on analogous fluoroquinolone prodrugs demonstrates that such modifications can dramatically improve cellular uptake through enhanced membrane permeability, with intracellular trapping occurring after enzymatic conversion to the charged active species. This mechanism is particularly valuable for targeting intracellular pathogens or achieving therapeutic concentrations in privileged compartments like the prostate [2] [8].

The C8 oxo group itself presents additional opportunities for prodrug design through reversible derivatization, potentially creating dual-masking strategies that further optimize absorption and tissue distribution. Such advanced prodrug approaches must carefully balance increased lipophilicity against potential challenges in enzymatic reactivation kinetics and site-specific delivery. Recent in vitro studies of structurally similar compounds demonstrate that esterase-labile prodrugs of carboxylate-containing drugs achieve significantly higher intracellular concentrations of the active agent compared to administration of the parent drug itself—a critical advantage for overcoming permeability barriers in resistant infections [2] [5]. This positions oxonorfloxacin prodrugs as promising candidates for addressing persistent biofilm-associated infections where penetration of the extracellular matrix remains a therapeutic challenge [7].

Properties

CAS Number

74011-42-0

Product Name

Oxonorfloxacin

IUPAC Name

1-ethyl-6-fluoro-4-oxo-7-(3-oxopiperazin-1-yl)quinoline-3-carboxylic acid

Molecular Formula

C16H16FN3O4

Molecular Weight

333.31 g/mol

InChI

InChI=1S/C16H16FN3O4/c1-2-19-7-10(16(23)24)15(22)9-5-11(17)13(6-12(9)19)20-4-3-18-14(21)8-20/h5-7H,2-4,8H2,1H3,(H,18,21)(H,23,24)

InChI Key

OIOFPHGTOUDKAJ-UHFFFAOYSA-N

SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCNC(=O)C3)F)C(=O)O

Synonyms

1-Ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(3-oxo-1-piperazinyl)-3-quinolinecarboxylic Acid;_x000B_Oxonorfloxacin;

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCNC(=O)C3)F)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.